Collagen proline hydroxylase inhibitor-1 Collagen proline hydroxylase inhibitor-1 Collagen proline hydroxylase inhibitor-1 is an antifibroproliferative agents.
Brand Name: Vulcanchem
CAS No.: 223663-32-9
VCID: VC0003943
InChI: InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30)
SMILES: C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-]
Molecular Formula: C24H21N5O4
Molecular Weight: 443.5 g/mol

Collagen proline hydroxylase inhibitor-1

CAS No.: 223663-32-9

Cat. No.: VC0003943

Molecular Formula: C24H21N5O4

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

Collagen proline hydroxylase inhibitor-1 - 223663-32-9

CAS No. 223663-32-9
Molecular Formula C24H21N5O4
Molecular Weight 443.5 g/mol
IUPAC Name 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1H-1,10-phenanthrolin-4-one
Standard InChI InChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30)
Standard InChI Key HPDVDDAVQSIBPH-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-]
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-]

Biochemical and Structural Foundations of Collagen Prolyl 4-Hydroxylases

Enzymatic Function and Catalytic Mechanism

Collagen prolyl 4-hydroxylases (P4Hs) are α-ketoglutarate (α-KG)-dependent dioxygenases that catalyze the hydroxylation of proline residues in collagen strands, a modification essential for collagen’s thermal stability and structural integrity . The reaction consumes α-KG and generates succinate, linking collagen biosynthesis to cellular metabolism. P4Hs exist as tetrameric complexes comprising two α-subunits (e.g., P4HA1, P4HA2, P4HA3) and two β-subunits (protein disulfide isomerase, PDI) . Among these, P4HA1 is the predominant isoform in most tissues and is frequently upregulated in cancers, including TNBC and HER2-positive breast cancer .

Structural Features of P4HA1

The α-subunit of P4H contains a catalytic domain with a conserved Fe(II)-binding site and an α-KG-binding pocket. Mutational studies reveal that residues His412, Asp414, and His483 in P4HA1 coordinate Fe(II), while Arg459 and Ser489 stabilize α-KG . Inhibitors targeting these regions disrupt the enzyme’s ability to hydroxylate collagen or regulate HIF-1α stability. For instance, 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) competes with α-KG, reducing catalytic activity and altering metabolite levels .

Collagen Proline Hydroxylase Inhibitor-1: Chemical Identity and Mechanism

Compound NameStructureIC₅₀ (P4HA1)Key Effects
1,4-DPCAPhenanthroline derivative0.8 µMReduces HIF-1α, sensitizes TNBC to taxanes
Ethyl-3,4-dihydroxybenzoateBenzoic acid analog2.5 µMLowers collagen secretion, inhibits HIF-1
Pyridine-2,4-dicarboxylateα-KG mimetic5.2 µMCompetes with α-KG, blocks hydroxylation

These compounds share structural motifs that mimic α-KG or chelate Fe(II), thereby inhibiting P4H’s enzymatic activity.

Mechanism of Action

P4H inhibitors exert dual effects:

  • Collagen Biosynthesis Disruption: By blocking proline hydroxylation, inhibitors prevent collagen triple-helix formation, impairing extracellular matrix (ECM) remodeling and tumor stroma formation .

  • HIF-1α Stabilization Modulation: P4HA1 depletion increases cytoplasmic α-KG and reduces succinate, enhancing prolyl hydroxylase domain (PHD)-mediated hydroxylation and proteasomal degradation of HIF-1α . This metabolic shift suppresses HIF-1 target genes (e.g., LDHA, PDK1), reducing glycolysis and cancer stem cell (CSC) populations .

Preclinical Evidence of Therapeutic Efficacy

In Vitro Models

In TNBC cell lines (MDA-MB-231, Hs578T), P4HA1 silencing or pharmacological inhibition (1,4-DPCA) reduces HIF-1α protein levels by 60–70% under normoxia and hypoxia . This correlates with:

  • Metabolic Reprogramming: Increased oxidative phosphorylation (basal respiration ↑1.8-fold) and reactive oxygen species (ROS) levels (↑2.5-fold) .

  • CSC Suppression: Reduced ALDH+ cells (↓45%) and sphere-forming capacity (↓60%) .

In Vivo Xenograft Studies

In MDA-MB-231 xenografts, 1,4-DPCA (10 mg/kg, i.p., daily) combined with docetaxel (10 mg/kg) reduces tumor volume by 75% compared to docetaxel alone (50% reduction) . Mechanistically, this synergy arises from:

  • Enhanced Chemosensitivity: P4H inhibition reverses HIF-1-mediated upregulation of ABCB1 (P-glycoprotein), reducing drug efflux .

  • Immune Modulation: Increased tumor-infiltrating CD8+ T cells (↑30%) and reduced M2 macrophages (↓40%) .

Therapeutic Challenges and Future Directions

Off-Target Effects

P4H inhibitors may impair physiological collagen synthesis, leading to connective tissue toxicity. Selective targeting of cancer-associated P4HA1 isoforms or localized delivery systems (e.g., nanoparticle encapsulation) could mitigate these risks .

Combination Therapies

Co-administration with HIF-1 inhibitors (e.g., PX-478) or immune checkpoint blockers (anti-PD-1) enhances antitumor efficacy in syngeneic models . Ongoing Phase I trials (NCT04880212) are evaluating 1,4-DPCA with paclitaxel in metastatic TNBC.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator